molecular formula C16H16O2 B14661472 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal CAS No. 51079-97-1

9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal

Cat. No.: B14661472
CAS No.: 51079-97-1
M. Wt: 240.30 g/mol
InChI Key: KITDDEBRXBWIDA-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is an organic compound characterized by a conjugated system of double bonds and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal typically involves the condensation of 4-methoxybenzaldehyde with a suitable aliphatic aldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated tetraenal system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The double bonds and the aldehyde group can be reduced to form the corresponding alcohol or alkane.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenoic acid.

    Reduction: 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenol or the corresponding saturated alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, potentially disrupting cellular processes in biological systems. Its aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)nona-2,4,6,8-tetraenal is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

51079-97-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

9-(4-methoxyphenyl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C16H16O2/c1-18-16-12-10-15(11-13-16)9-7-5-3-2-4-6-8-14-17/h2-14H,1H3

InChI Key

KITDDEBRXBWIDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC=CC=CC=O

Origin of Product

United States

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